1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde is a compound with the molecular formula C₈H₉NOS and a molecular weight of 167.23 g/mol . This compound contains a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms . Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde typically involves the reaction of thiazole derivatives with cyclopropane carbaldehyde under specific conditions . One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiazole derivatives are known for their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . This compound may also find applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways . Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, leading to their diverse biological activities . For example, they may interact with receptors, enzymes, or other proteins to exert their effects .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, tiazofurin, and meloxicam . These compounds share the thiazole ring structure but differ in their specific substituents and biological activities . The uniqueness of this compound lies in its specific combination of the thiazole ring with the cyclopropane carbaldehyde moiety, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C8H9NOS |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H9NOS/c10-6-8(1-2-8)5-7-9-3-4-11-7/h3-4,6H,1-2,5H2 |
InChI Key |
GSQLUUPBVYAMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=NC=CS2)C=O |
Origin of Product |
United States |
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